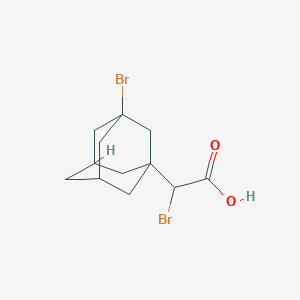

Bromo-(3-bromo-adamantan-1-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Bromo-(3-bromo-adamantan-1-yl)-acetic acid" is a brominated derivative of adamantane, which is a cage-like, diamondoid hydrocarbon with the formula C10H16. Adamantane derivatives are known for their unique chemical and physical properties and have been widely studied for their potential applications in various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of adamantane derivatives often involves bromination reactions, as seen in the synthesis of DOTA-mono-adamantan-1-ylamide, where N-(adamantan-1-yl) bromoacetamide is used as an intermediate . Similarly, the bromination of homoadamantane derivatives has been reported to provide an improved method for synthesizing bromomethyladamantane-3-carboxylic acid . These methods typically involve nucleophilic substitution reactions or electrophilic substitution reactions, as demonstrated in the synthesis of adamantylated salicylic acids .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 3-Bromo Phenyl Acetic acid (3BPAA) was optimized and studied using FTIR, FT-Raman, UV-Visible, and NMR spectroscopy, supported by density functional theory calculations . The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined, showing the orientation of substituents and the impact of the bromine atom as an electron-withdrawing group .

Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions. The electrophilic substitution reactions of hydroxy- and bromoadamantanes with salicylic acid have been used to synthesize adamantylated salicylic acids . Additionally, the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids involves alkylation and etherification reactions, indicating the versatility of adamantane derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The vibrational, electronic, and thermodynamic properties of 3BPAA were studied, revealing insights into its chemical softness, NLO behavior, and biological activities . The physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters were established, confirming the structure of the synthesized compounds using modern instrumental methods .

科学的研究の応用

Chemical Properties and Applications

Oceanic Sources and Atmospheric Chemistry : Bromoform, a related brominated compound, plays a crucial role as a major source of organic bromine in the atmosphere, affecting tropospheric and stratospheric chemistry. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a critical contributor to atmospheric bromine levels, impacting atmospheric reactivity and ozone layer dynamics (Quack & Wallace, 2003).

Neurodegenerative Disease Research : Adamantane-based compounds, including bromo-adamantane derivatives, have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds exhibit promising pharmacological profiles, highlighting the versatility of adamantane scaffolds in drug development for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

Synthesis and Chemical Properties : Research on adamantyl-containing nucleic bases and related compounds, including bromo-adamantane derivatives, has been reviewed, systematized, and analyzed, focusing on the synthesis and chemical properties of these compounds. Such studies underscore the significance of adamantane chemistry in the development of selective drugs and highlight the ongoing interest in synthesizing new adamantane derivatives with enhanced biological activities (Shokova & Kovalev, 2013).

Catalytic Applications : Silica-supported Brönsted acids, potentially including adamantane-based compounds, have been utilized in various organic transformations due to their advantages like availability, simplicity, and environmental friendliness. These catalysts play a significant role in the chemical and pharmaceutical industries by facilitating efficient and selective synthesis processes (Kaur, Sharma, & Bedi, 2015).

Environmental Applications : The role of brominated compounds, including bromo-adamantane derivatives, in environmental chemistry and their potential toxic effects have been reviewed, emphasizing the importance of understanding the environmental impact and health implications of these substances. Studies highlight the need for further research to assess the risks associated with exposure to brominated disinfection byproducts and other brominated compounds in the environment (Sharma, Zbořil, & McDonald, 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds with an adamantyl substituent have been shown to inhibit human soluble epoxide hydrolase (hseh) . This enzyme plays a crucial role in the metabolism of arachidonic acid, a key player in inflammatory responses.

Mode of Action

It is suggested that the bromoadamantyl fragment in the compound could enhance the inhibition of hseh . This inhibition could potentially alter the metabolism of arachidonic acid, thereby affecting inflammatory responses.

Biochemical Pathways

The inhibition of hsEH by Bromo-(3-bromo-adamantan-1-yl)-acetic acid could affect the arachidonic acid metabolic pathway . This pathway is involved in the production of various eicosanoids, which are signaling molecules that mediate inflammatory responses. Therefore, the compound could potentially influence inflammation-related biochemical pathways.

Pharmacokinetics

The presence of halogen atoms at the bridgehead positions of adamantane could potentially enhance metabolic and thermal stabilities .

Result of Action

The result of the action of Bromo-(3-bromo-adamantan-1-yl)-acetic acid could potentially be the modulation of inflammatory responses due to its potential inhibitory effect on hsEH . This could lead to changes in the production of eicosanoids, thereby affecting inflammation and related cellular processes.

特性

IUPAC Name |

2-bromo-2-(3-bromo-1-adamantyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGVWUJFDWNKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102516-42-7 |

Source

|

| Record name | ALPHA,3-DIBROMO-1-ADAMANTANEACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)

![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)

![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)